
Fumarprotocetraric acid
Übersicht
Beschreibung
Fumarprotocetraric acid is a depsidone-class secondary metabolite predominantly found in lichens of the genera Bryoria and Cladonia . Structurally, it is characterized by a dimeric ester linkage of orsellinic acid derivatives, with a molecular formula of C₂₂H₁₈O₁₂ and a melting point of 287°C (dec.) . Its presence is chemotaxonomically significant in lichens, such as Cladonia chlorophaea, where its production varies geographically and correlates with environmental factors like substrate pH and elevation .
Vorbereitungsmethoden
Synthetische Wege und Reaktionsbedingungen: Die Synthese von Fumarprotocetrarinsäure umfasst mehrere Schritte, beginnend mit einfacheren Phenolverbindungen. Der Prozess beinhaltet typischerweise Veresterungs-, Oxidations- und Cyclisierungsreaktionen. Spezielle Reaktionsbedingungen, wie Temperatur, pH-Wert und die Verwendung von Katalysatoren, sind entscheidend, um die erfolgreiche Bildung der Depsidonstruktur zu gewährleisten .
Industrielle Produktionsmethoden: Die industrielle Produktion von Fumarprotocetrarinsäure basiert hauptsächlich auf der Extraktion aus natürlichen Quellen wie Flechten. Moderne Techniken wie Ultrahochleistungsflüssigkeitschromatographie (UHPLC) gekoppelt mit Massenspektrometrie (MS) werden eingesetzt, um die Verbindung aus Flechtenextrakten zu isolieren und zu reinigen .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Fumarprotocetrarinsäure unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Reaktion kann zur Bildung verschiedener oxidierter Derivate führen.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen verändern und die Eigenschaften der Verbindung verändern.
Substitution: Substitutionsreaktionen können an den phenolischen Hydroxylgruppen auftreten und zur Bildung verschiedener Derivate führen.
Häufige Reagenzien und Bedingungen:
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden häufig verwendet.
Substitution: Reagenzien wie Alkylhalogenide und Acylchloride werden unter basischen oder sauren Bedingungen verwendet.
Hauptprodukte: Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene oxidierte, reduzierte und substituierte Derivate der Fumarprotocetrarinsäure, die jeweils unterschiedliche chemische und biologische Eigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
Fumarprotocetrarinsäure hat eine breite Palette von wissenschaftlichen Forschungsanwendungen:
Chemie: Es wird als Modellverbindung verwendet, um das chemische Verhalten von Depsidonen und deren Derivaten zu untersuchen.
Biologie: Die antimikrobiellen und antioxidativen Eigenschaften der Verbindung machen sie zu einem interessanten Thema in biologischen Studien.
Wirkmechanismus
Der Mechanismus, durch den Fumarprotocetrarinsäure seine Wirkungen entfaltet, umfasst mehrere molekulare Ziele und Pfade:
Antimikrobielle Aktivität: Es stört die Zellmembranen von Mikroorganismen und hemmt wichtige Enzyme.
Antioxidative Aktivität: Die Verbindung fängt freie Radikale ab und reguliert antioxidative Enzyme nach oben.
Antikarsinogene Aktivität: Es induziert Apoptose in Krebszellen und hemmt das Tumorwachstum.
Neuroprotektive Aktivität: Fumarprotocetrarinsäure hemmt die Aggregation von Tau-Protein durch kovalente Wechselwirkungen und verhindert so die Zytotoxizität.
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties
Fumarprotocetraric acid is primarily extracted from lichens, particularly from the genus Cladonia. Its notable pharmacological properties include:
- Antioxidant Activity : Research indicates that this compound exhibits significant antioxidant properties. In a study involving albino Swiss mice, the compound was shown to reduce lipid peroxidation in lung tissues by 50%, indicating its potential to mitigate oxidative stress-related damage .
- Expectorant and Mucolytic Effects : The compound has demonstrated expectorant activity, enhancing mucus clearance in respiratory conditions. In the aforementioned study, doses of 25 and 50 mg/kg led to increased expectorant activity compared to control groups .
- Antiviral Activity : Recent studies have identified this compound as a potent inhibitor of respiratory syncytial virus (RSV) infection. It was found to inhibit RSV effectively in cell-based assays, showcasing an IC50 value of 37.07 μg/ml . This positions this compound as a candidate for antiviral drug development.
Case Study 1: Respiratory Health
A study evaluated the expectorant and antioxidant effects of this compound on mice subjected to oxidative stress via lipopolysaccharide treatment. The results indicated that this compound significantly improved mucus clearance and reduced oxidative damage in lung tissues, supporting its traditional use in treating respiratory ailments .
Case Study 2: Antiviral Research
In a comprehensive screening of 320 natural compounds for anti-RSV activity, this compound emerged as one of the most effective agents. It was tested against multiple strains of RSV and showed consistent antiviral effects across different experimental setups, including plaque reduction assays and immunofluorescence tests .
Comparative Data Table
The following table summarizes key findings related to the applications of this compound:
Wirkmechanismus
The mechanism by which fumarprotocetraric acid exerts its effects involves several molecular targets and pathways:
Antimicrobial Activity: It disrupts microbial cell membranes and inhibits essential enzymes.
Antioxidant Activity: The compound scavenges free radicals and upregulates antioxidant enzymes.
Anticarcinogenic Activity: It induces apoptosis in cancer cells and inhibits tumor growth.
Neuroprotective Activity: this compound inhibits tau protein aggregation through covalent interactions, preventing cytotoxicity.
Vergleich Mit ähnlichen Verbindungen
Comparison with Structurally Similar Compounds
Fumarprotocetraric acid shares structural homology with other depsidones and lichen acids, differing in substituents and lactone formation. Key comparisons include:
Protocetraric Acid
- Structure : Differs by the absence of a fumarate moiety.
- Bioactivity : this compound demonstrates stronger antimicrobial activity than protocetraric acid, particularly against Staphylococcus aureus and Candida albicans .
- Ecological Role: Both acids co-occur in Cladonia species, but this compound is more abundant in lichens from acidic, low-flavonoid substrates .
Hydroxy this compound Lactone (Peak 5)
- Structure : A lactonized derivative with an additional hydroxyl group (C₂₂H₁₃O₁₄; [M–H]⁻ at m/z 501.0284) .
- UV Profile : λmax 215, 248, 315 nm vs. This compound’s λmax 212, 238, 314 nm .
- Bioactivity: Not yet characterized but hypothesized to retain inhibitory properties due to structural similarity .
This compound Lactone (Peak 7)
- Structure : Lacks a hydroxyl group compared to Peak 5 (C₂₂H₁₃O₁₃; [M–H]⁻ at m/z 485.0336) .
- Fragmentation Pathway : Shares the butendioic acid fragment (m/z 115.0023) with the parent compound .
Functional Comparison with Other Lichen Acids
Antimicrobial Activity
Cytotoxicity and Therapeutic Potential
- This compound exhibits low toxicity (LC₅₀ >0.54 mM in Artemia salina; IC₅₀ 0.4 mM in murine fibroblasts) .
- Atranorin: Shows comparable cytotoxicity in breast cancer (MCF-7) cells but lacks RSV inhibition .
Solubility and Environmental Adaptation
- Solubility: this compound has low water solubility (4.5 mg/L at 22°C), yet accumulates in lichens at concentrations >5,000× solubility via unknown mechanisms .
- Ecological Adaptation: Correlates with low-pH substrates, unlike atranorin, which prefers neutral to alkaline environments .
Data Gaps and Research Frontiers
Q & A
Basic Research Questions
Q. What are the primary natural sources of fumarprotocetraric acid (FA), and how can their identification be standardized in lichen samples?
FA is predominantly found in lichens such as Cladonia foliacea, Lecanora dactylina, and L. umbricola. Identification requires taxonomic validation combined with chemical screening (e.g., thin-layer chromatography for secondary metabolites). Standardized protocols for specimen collection and voucher deposition are critical to ensure reproducibility .
Q. Which analytical methods are most reliable for quantifying FA in complex biological matrices?
High-performance liquid chromatography with photodiode array detection (HPLC-PDA) and ultra-high-performance liquid chromatography coupled with mass spectrometry (UHPLC-PDA-MS) are gold standards. Method validation should include calibration curves (linearity: R² ≥ 0.99), recovery rates (>90%), and limits of detection (LOD < 0.1 µg/mL) .
Q. How does FA content vary across lichen species, and what ecological factors influence this variation?
FA concentrations range from 1.44 to 9.87 mg/g dry weight in Cladonia foliacea. Key factors include photobiont identity (e.g., Asterochloris lobophora vs. other algae), habitat pH, and light exposure. Multivariate analysis (e.g., PCA) is recommended to disentangle covarying ecological variables .
Advanced Research Questions
Q. How can conflicting data on FA’s bioactivity be resolved in pharmacological studies?
Discrepancies (e.g., FA’s lack of antitrypanosomal activity vs. antioxidant properties) may arise from assay specificity or structural isomer interference. Methodological solutions include:
- Comparative bioassays (e.g., DPPH for antioxidants vs. MIC assays for antimicrobial activity).
- Structural elucidation via NMR or X-ray crystallography to rule out analog interference .
Q. What experimental designs are optimal for studying FA’s biosynthesis in lichen symbionts?
Use factorial designs to isolate fungal vs. algal contributions. For example:
- Axenic cultures of mycobionts and photobionts.
- Metabolomic profiling (LC-MS) under controlled nutrient deprivation.
- Transcriptomic analysis (RNA-seq) to identify biosynthetic gene clusters .
Q. How should researchers address variability in FA quantification due to lichen heterogeneity?
Implement stratified sampling to account for thallus age and microhabitat differences. Normalize FA content to dry weight and validate with internal standards (e.g., protocetraric acid). Statistical models (e.g., mixed-effects regression) can adjust for intra-species variation .
Q. Methodological and Ethical Considerations
Q. What statistical frameworks are appropriate for analyzing FA’s role in lichen-environment interactions?
Multivariate approaches (e.g., redundancy analysis or PLS regression) are ideal for linking FA concentrations to environmental gradients (pH, altitude). Report effect sizes with 95% confidence intervals and adjust for multiple comparisons (e.g., Bonferroni correction) .
Q. How can researchers ensure ethical compliance when sourcing lichen specimens for FA studies?
Follow the Nagoya Protocol for access and benefit-sharing. Document collection permits and voucher specimen deposition in herbaria. For endangered species (e.g., Cladonia spp.), prioritize non-destructive sampling (e.g., fragment collection) .
Q. Future Research Directions
Q. What unresolved questions exist about FA’s ecological and pharmacological roles?
Key gaps include:
- Mechanistic insights into FA’s antioxidant pathways (e.g., ROS scavenging kinetics).
- Role of FA in lichen stress tolerance (e.g., UV-B radiation or desiccation).
- Synthetic biology approaches to FA production via heterologous expression .
Q. How can FA research be integrated into broader frameworks like One Health or biodiversity conservation?
Develop cross-disciplinary studies linking FA’s bioactivity to zoonotic disease mitigation or its use as a biomarker for ecosystem health. Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize projects .
Q. Tables
Table 1. Key Analytical Methods for FA Quantification
Method | Sensitivity (LOD) | Precision (RSD%) | Applications |
---|---|---|---|
HPLC-PDA | 0.05 µg/mL | ≤2% | Routine quantification in lichens |
UHPLC-PDA-MS | 0.01 µg/mL | ≤1.5% | Structural confirmation & trace analysis |
Table 2. FA Content Variation in Cladonia foliacea
Photobiont | FA (mg/g dry weight) | UA/FA Ratio | Habitat Type |
---|---|---|---|
Asterochloris lobophora | 9.87 ± 1.2 | 3.5 | Calcareous substrates |
Other Asterochloris spp. | 4.32 ± 0.8 | 1.2 | Siliceous substrates |
Eigenschaften
IUPAC Name |
4-(3-carboxyprop-2-enoyloxymethyl)-10-formyl-3,9-dihydroxy-1,7-dimethyl-6-oxobenzo[b][1,4]benzodioxepine-2-carboxylic acid | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16O12/c1-8-5-12(24)10(6-23)19-15(8)22(31)34-20-11(7-32-14(27)4-3-13(25)26)17(28)16(21(29)30)9(2)18(20)33-19/h3-6,24,28H,7H2,1-2H3,(H,25,26)(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEGGRTFDFMUBPD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C2=C1C(=O)OC3=C(O2)C(=C(C(=C3COC(=O)C=CC(=O)O)O)C(=O)O)C)C=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16O12 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
472.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
489-50-9 | |
Record name | Fumarprotocetraric acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000489509 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.